Pristanal

説明

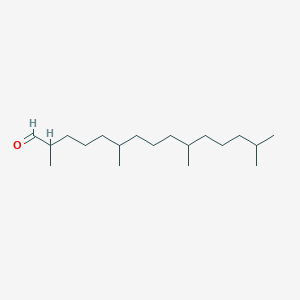

Structure

3D Structure

特性

CAS番号 |

105373-75-9 |

|---|---|

分子式 |

C19H38O |

分子量 |

282.5 g/mol |

IUPAC名 |

2,6,10,14-tetramethylpentadecanal |

InChI |

InChI=1S/C19H38O/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20/h15-19H,6-14H2,1-5H3 |

InChIキー |

IZJRIIWUSIGEAJ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |

正規SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)C=O |

物理的記述 |

Solid |

同義語 |

Pristanal |

製品の起源 |

United States |

Foundational & Exploratory

The Core of Pristanal Biosynthesis: A Technical Guide to the Alpha-Oxidation of Phytanic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pristane biosynthesis pathway, more accurately defined as the alpha-oxidation of phytanic acid, a critical metabolic process for the degradation of this branched-chain fatty acid. In humans, the presence of a methyl group on the β-carbon of phytanic acid prevents its breakdown through the typical β-oxidation pathway. Consequently, a specialized peroxisomal pathway, α-oxidation, is required to remove a single carbon atom, yielding pristanal as a key intermediate, which is then rapidly converted to pristanic acid, a substrate for β-oxidation. Dysregulation of this pathway leads to the accumulation of phytanic acid, resulting in the debilitating neurological disorder, Refsum disease. This document details the biochemical steps, key enzymes, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data and pathway visualizations to serve as a valuable resource for the scientific community.

The Alpha-Oxidation Pathway of Phytanic Acid

The alpha-oxidation of phytanic acid is a multi-step enzymatic process that occurs entirely within the peroxisomes. The pathway sequentially shortens the fatty acid chain by one carbon, bypassing the β-methyl group that hinders direct β-oxidation.

The core enzymatic steps are as follows:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.

-

Hydroxylation of Phytanoyl-CoA: Phytanoyl-CoA is then hydroxylated at the alpha-carbon by phytanoyl-CoA hydroxylase (PHYH), also known as phytanoyl-CoA 2-hydroxylase, to form 2-hydroxyphytanoyl-CoA. This reaction requires Fe²⁺ and O₂.

-

Cleavage of 2-Hydroxyphytanoyl-CoA: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) in a thiamine pyrophosphate (TPP)-dependent reaction. This step yields two products: This compound and formyl-CoA.[1]

-

Oxidation of this compound: this compound is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1]

-

Further Metabolism of Pristanic Acid: Pristanic acid can then be activated to pristanoyl-CoA and undergo β-oxidation.

Figure 1: The this compound Biosynthesis Pathway (Alpha-Oxidation of Phytanic Acid)

Quantitative Data

The following tables summarize key quantitative data related to the pristane biosynthesis pathway, including enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax / kcat | Organism/Source |

| Phytanoyl-CoA Hydroxylase (PAHX) | Phytanoyl-CoA | ~30 µM[1] | 246 ± 17 nmol/min/mg | Recombinant Human |

| Phytanoyl-CoA | 49 µM[1] | - | Human Liver | |

| 2-Hydroxyisobutyryl-CoA Lyase (related to HACL1) | 2-Hydroxyisobutyryl-CoA | 120 ± 12 µM | kcat = 1.3 ± 0.04 s⁻¹ | Actinobacterial |

| Aldehyde Dehydrogenase | This compound | Not Reported | Not Reported | - |

Table 2: Plasma Concentrations of Key Metabolites

| Metabolite | Condition | Concentration |

| Phytanic Acid | Healthy Individuals | < 15 µmol/L[2] |

| Refsum Disease | > 200 µmol/L | |

| Pristanic Acid | Healthy Individuals | < 2 µmol/L[2] |

| Refsum Disease | Normal or slightly elevated | |

| Peroxisomal β-oxidation disorders | Significantly elevated | |

| This compound | Healthy Individuals / Refsum Disease | Not typically measured; transient intermediate |

Regulatory Signaling Pathway: PPARα Activation

The expression of genes involved in the alpha- and subsequent beta-oxidation of phytanic acid is, in part, regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Phytanic acid itself can act as a ligand for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription. This creates a feed-forward mechanism where the accumulation of phytanic acid can upregulate its own degradation pathway.

Figure 2: PPARα-Mediated Regulation of Phytanic Acid Oxidation

Experimental Protocols

Measurement of 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This protocol is adapted from the method used to quantify HACL1 activity through the measurement of a radiolabeled product.[3]

Principle: The activity of HACL1 is determined by measuring the formation of [¹⁴C]formate from the cleavage of 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA. The [¹⁴C]formyl-CoA produced is readily hydrolyzed to [¹⁴C]formate, which can be captured and quantified.

Materials:

-

Enzyme source (e.g., purified enzyme, cell lysate, or peroxisomal fraction)

-

Reaction buffer: 50 mM Tris buffer, pH 7.5

-

Bovine Serum Albumin (BSA)

-

MgCl₂

-

Thiamine pyrophosphate (TPP)

-

Substrate: 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA

-

Scintillation cocktail and vials

-

Microcentrifuge tubes

-

Water bath at 37°C

Procedure:

-

Prepare the reaction medium with final concentrations of 50 mM Tris buffer (pH 7.5), 6.6 µM BSA, 0.8 mM MgCl₂, and 20 µM TPP.

-

Add 200 µL of the reaction medium to a microcentrifuge tube.

-

Add the substrate, 2-hydroxy-3-methyl[1-¹⁴C]hexadecanoyl-CoA, to a final concentration of 40 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme source.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction (e.g., by adding acid or boiling).

-

Separate the [¹⁴C]formate from the unreacted substrate. This can be achieved by various methods, including ion-exchange chromatography or by capturing evolved ¹⁴CO₂ after oxidation of the formate.

-

Quantify the amount of [¹⁴C]formate using liquid scintillation counting.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Quantification of Phytanic Acid in Human Plasma by GC-MS

This protocol outlines a general workflow for the quantification of phytanic acid in plasma using Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Principle: Lipids are extracted from plasma, and the fatty acids are derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and detected and quantified by mass spectrometry, using a stable isotope-labeled internal standard for accuracy.

Figure 3: GC-MS Workflow for Phytanic Acid Quantification

Materials:

-

Human plasma sample

-

Internal standard (e.g., deuterated phytanic acid)

-

Chloroform and methanol

-

0.9% NaCl solution

-

Nitrogen gas supply

-

Methanolic KOH

-

BF₃-methanol solution

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

To a known volume of plasma (e.g., 100 µL), add a precise amount of the deuterated phytanic acid internal standard.[4]

-

-

Lipid Extraction:

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.[4]

-

Vortex thoroughly to ensure complete mixing.

-

Add 0.9% NaCl solution and vortex again to induce phase separation.[4]

-

Centrifuge to pellet any precipitated protein and clearly separate the aqueous and organic layers.

-

Carefully collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a gentle stream of nitrogen.[4]

-

-

Saponification and Derivatization:

-

Extraction of FAMEs:

-

After cooling, add water and hexane to the sample.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.[4]

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAMEs extract into the GC-MS system.

-

The FAMEs are separated on the gas chromatography column based on their volatility and interaction with the stationary phase.

-

The separated compounds are then ionized (e.g., by electron impact) and detected by the mass spectrometer.

-

The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to specifically detect the characteristic ions of phytanic acid methyl ester and its deuterated internal standard.

-

-

Data Analysis:

-

The concentration of phytanic acid in the original plasma sample is calculated by comparing the peak area of the endogenous phytanic acid methyl ester to the peak area of the known amount of the internal standard.

-

This in-depth guide provides a foundational understanding of the pristane biosynthesis pathway, offering valuable data and methodologies for researchers and professionals in the field. Further investigation into the specific kinetics of all enzymes involved and the elucidation of additional regulatory mechanisms will continue to enhance our knowledge of this critical metabolic pathway and its role in human health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ataxia associated with increased plasma concentrations of pristanic acid, phytanic acid and C27 bile acids but normal fibroblast branched-chain fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Pristanal in Phytanic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pristanal is a critical, short-lived intermediate in the peroxisomal α-oxidation of phytanic acid, a branched-chain fatty acid that, due to its β-methyl group, cannot be metabolized by the more common β-oxidation pathway.[1][2] The accumulation of phytanic acid is the hallmark of Adult Refsum Disease, a rare and severe neurological disorder, underscoring the importance of understanding the metabolic fate of this compound.[3][4] This technical guide provides a comprehensive overview of the role of this compound in phytanic acid metabolism, detailing the enzymatic reactions, cellular localization, and analytical methods for its study. It is intended to serve as a resource for researchers and professionals in drug development investigating peroxisomal disorders and related metabolic pathways.

Introduction to Phytanic Acid and the Necessity of α-Oxidation

Phytanic acid is a 20-carbon branched-chain fatty acid derived from dietary sources, primarily from the chlorophyll in green vegetables and present in dairy products, meat, and fish.[5][6] The methyl group on the third carbon (β-carbon) of phytanic acid sterically hinders the enzymatic machinery of β-oxidation.[7] Consequently, mammals employ a specialized pathway known as α-oxidation to shorten the fatty acid chain by one carbon, thereby bypassing the β-methyl block. This process occurs within the peroxisomes and is essential for the complete catabolism of phytanic acid.[1][2] A deficiency in this pathway leads to the accumulation of phytanic acid in plasma and tissues, resulting in the severe neurological symptoms characteristic of Adult Refsum Disease.[3][4]

The Peroxisomal α-Oxidation Pathway of Phytanic Acid

The α-oxidation of phytanic acid is a four-step enzymatic cascade that takes place entirely within the peroxisomes.[1][8][9] this compound is generated in the third step of this pathway.

The sequential enzymatic reactions are as follows:

-

Activation to Phytanoyl-CoA: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.[7]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH) , an Fe²⁺ and 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the enzyme deficient in most cases of Adult Refsum Disease.[7]

-

Cleavage to this compound: 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine pyrophosphate (TPP)-dependent enzyme, cleaves 2-hydroxyphytanoyl-CoA into This compound and formyl-CoA.[10][11]

-

Oxidation to Pristanic Acid: this compound is subsequently oxidized to pristanic acid by a This compound dehydrogenase , an NAD⁺-dependent reaction.[12] Pristanic acid, now lacking the β-methyl group, can be activated to pristanoyl-CoA and enter the peroxisomal β-oxidation pathway for further degradation.[1][2]

Quantitative Data

The following tables summarize key quantitative data related to phytanic acid metabolism.

Table 1: Plasma Concentrations of Phytanic Acid and its Metabolites

| Analyte | Condition | Plasma Concentration (µmol/L) | Reference(s) |

| Phytanic Acid | Healthy Individuals | < 16 | [13] |

| ≤ 0.2 mg/dL (~0.64 µmol/L) | [1] | ||

| Meat-eaters | 5.77 (geometric mean) | [8] | |

| Vegetarians | 3.93 (geometric mean) | [8] | |

| Vegans | 0.86 (geometric mean) | [8] | |

| Adult Refsum Disease | > 200 (often 10-50 mg/dL; ~320-1600 µmol/L) | [1][14] | |

| Pristanic Acid | Healthy Individuals | < 1 | [14] |

| Adult Refsum Disease | Normal to slightly elevated | [14] | |

| 2-Hydroxyphytanic Acid | Healthy Individuals & Refsum Disease | < 0.2 | |

| Rhizomelic Chondrodysplasia Punctata | Accumulated |

Table 2: Enzyme Kinetic Data

| Enzyme | Substrate | Apparent K | Reference(s) |

| 2-Hydroxyphytanoyl-CoA Lyase (actinobacterial) | 2-hydroxyisobutyryl-CoA | 120 µM | [15] |

| Aldehyde Dehydrogenase (human RBC) | Propionaldehyde | 0.59 mM | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound and phytanic acid metabolism.

Protocol 1: Quantification of Phytanic Acid and this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described in the scientific literature for the analysis of fatty acids in biological samples.[2][16][17][18][19][20][21]

1. Sample Preparation (Plasma):

- To 500 µL of plasma, add a known amount of deuterated internal standards for phytanic acid and pristanic acid.

- Perform acid and base hydrolysis to release all fatty acids from lipids.

- Acidify the sample to protonate the fatty acids.

2. Extraction:

- Extract the fatty acids from the aqueous sample using an organic solvent such as hexane or a hexane:isopropanol mixture.

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the upper organic layer containing the fatty acids.

3. Derivatization:

- Evaporate the organic solvent under a stream of nitrogen.

- To increase volatility for GC analysis, convert the fatty acids to their methyl esters (FAMEs) by adding a derivatizing agent like boron trifluoride-methanol and heating.

4. GC-MS Analysis:

- Inject the FAMEs onto a GC equipped with a suitable capillary column (e.g., HP-5MS).

- Use a temperature gradient to separate the different FAMEs based on their boiling points and column affinity.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of phytanic acid, this compound (as its derivative), and their respective internal standards.

Protocol 2: Assay for 2-Hydroxyphytanoyl-CoA Lyase Activity

This protocol is based on the measurement of a reaction product.[22]

1. Enzyme Source Preparation:

- Prepare a homogenate of cultured cells (e.g., fibroblasts) or a purified peroxisomal fraction from tissue.

2. Substrate Preparation:

- Synthesize 2-hydroxyphytanoyl-CoA enzymatically from phytanoyl-CoA using a source of phytanoyl-CoA hydroxylase.

3. Reaction Mixture:

- In a suitable buffer (e.g., Tris-HCl, pH 7.5), combine the enzyme source, 2-hydroxyphytanoyl-CoA, and the cofactor thiamine pyrophosphate (TPP).

4. Incubation:

- Incubate the reaction mixture at 37°C for a defined period.

5. Product Measurement:

- The formation of this compound can be measured by GC-MS as described in Protocol 1.

- Alternatively, the production of formyl-CoA can be indirectly measured by its hydrolysis to formate, which can then be quantified using enzymatic or chromatographic methods.

Protocol 3: Assay for this compound Dehydrogenase Activity

This is a general spectrophotometric protocol for aldehyde dehydrogenase activity that can be adapted for this compound.[3][8][13][18][19]

1. Enzyme Source Preparation:

- Use a cell lysate or a purified peroxisomal fraction.

2. Reaction Mixture:

- In a quartz cuvette, prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.4), NAD⁺, and the enzyme source.

3. Reaction Initiation and Measurement:

- Initiate the reaction by adding this compound as the substrate.

- Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. This increase is due to the reduction of NAD⁺ to NADH.

4. Calculation of Activity:

- Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 4: Isolation of Peroxisomes

This protocol is a generalized procedure for the isolation of peroxisomes from animal tissues.[4][17][23][24]

1. Homogenization:

- Mince fresh tissue (e.g., rat liver) and homogenize in a cold isotonic buffer (e.g., sucrose solution with buffer and chelators) using a Dounce homogenizer.

2. Differential Centrifugation:

- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cell debris.

- Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet a fraction enriched in mitochondria and peroxisomes.

3. Density Gradient Centrifugation:

- Resuspend the pellet from the previous step and layer it onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose).

- Centrifuge at a high speed (e.g., 100,000 x g) for a sufficient time to allow the organelles to migrate to their isopycnic densities.

- Peroxisomes, being denser than mitochondria, will form a band lower in the gradient.

4. Collection and Analysis:

- Carefully collect the peroxisomal fraction.

- Assess the purity of the fraction by measuring the activity of marker enzymes for peroxisomes (e.g., catalase) and contaminating organelles (e.g., succinate dehydrogenase for mitochondria).

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Peroxisomal α-oxidation pathway of phytanic acid.

Caption: General experimental workflow for studying phytanic acid metabolism.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the essential α-oxidation pathway of phytanic acid. The efficient conversion of this compound to pristanic acid is crucial for preventing the accumulation of phytanic acid and the subsequent development of severe neurological disorders like Adult Refsum Disease. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to investigate this critical metabolic step, paving the way for a better understanding of the pathophysiology of peroxisomal disorders and the development of potential therapeutic interventions.

References

- 1. Identification of this compound dehydrogenase activity in peroxisomes: conclusive evidence that the complete phytanic acid alpha-oxidation pathway is localized in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. sciencellonline.com [sciencellonline.com]

- 4. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactome | ALDH3A2-2 oxidizes this compound to pristanate [reactome.org]

- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.elabscience.com [file.elabscience.com]

- 9. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 12. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. auspace.athabascau.ca [auspace.athabascau.ca]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on the Core Biological Functions of 2,6,10,14-Tetramethylpentadecanal (Pristanal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10,14-Tetramethylpentadecanal, more commonly known as pristanal, is a key metabolic intermediate in the alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources. Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be metabolized through the conventional β-oxidation pathway. Instead, it undergoes α-oxidation within the peroxisomes, where it is shortened by one carbon atom to produce pristanic acid, which can then enter the β-oxidation spiral.[1][2] this compound is the aldehyde product of the cleavage of 2-hydroxyphytanoyl-CoA and is subsequently oxidized to pristanic acid.[3][4] Deficiencies in the enzymes of the α-oxidation pathway lead to the accumulation of phytanic acid, resulting in a rare and severe neurological disorder known as Refsum disease.[3][5] This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its role in the phytanic acid α-oxidation pathway, the enzymes involved, and its clinical relevance. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

The Role of this compound in Phytanic Acid α-Oxidation

The α-oxidation of phytanic acid is a multi-step process that occurs exclusively in the peroxisomes.[3] This pathway is essential for the degradation of phytanic acid, which is primarily obtained from the consumption of dairy products, ruminant fats, and certain fish.[5] The accumulation of phytanic acid is toxic, particularly to the nervous system.[5]

The established steps of the phytanic acid α-oxidation pathway are as follows:

-

Activation: Phytanic acid is activated to phytanoyl-CoA by a peroxisomal acyl-CoA synthetase.[1][6]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent dioxygenase, to form 2-hydroxyphytanoyl-CoA.[1][7] This is the rate-limiting step and the enzyme deficient in classic Refsum disease.[5]

-

Cleavage: 2-Hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine pyrophosphate (TPP)-dependent enzyme, to yield 2,6,10,14-tetramethylpentadecanal (this compound) and formyl-CoA.[3][7]

-

Oxidation: this compound is oxidized by a peroxisomal aldehyde dehydrogenase (ALDH) in an NAD+-dependent reaction to form pristanic acid.[1][7]

-

Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo three cycles of peroxisomal β-oxidation.[1]

Enzymology of this compound Conversion

The conversion of this compound to pristanic acid is a critical step in the detoxification of phytanic acid. This reaction is catalyzed by a peroxisomal aldehyde dehydrogenase. While the precise identity of the human peroxisomal this compound dehydrogenase is not definitively established, studies have confirmed its existence and localization within the peroxisomes.[8] It is known to be an NAD+-dependent enzyme.[4]

Quantitative Data

Specific enzyme kinetic parameters, such as Km and Vmax, for the conversion of this compound by human peroxisomal aldehyde dehydrogenase are not well-documented in publicly available literature.[9][10][11][12][13] The table below summarizes the known quantitative information related to the broader pathway.

| Analyte | Matrix | Concentration in Healthy Controls | Concentration in Refsum Disease | Method of Quantification |

| Phytanic Acid | Plasma | ≤ 0.2 mg/dL | 10-50 mg/dL | GC-MS, UPLC-MS/MS |

| Pristanic Acid | Plasma | Variable, typically low μM range | Can be elevated | GC-MS, UPLC-MS/MS |

Concentrations can vary based on diet and analytical methodology.[5][14][15]

Signaling Pathways and Drug Development

Signaling Pathways

Currently, there is no direct evidence to suggest that 2,6,10,14-tetramethylpentadecanal (this compound) itself acts as a signaling molecule. However, its precursor, phytanic acid, and its product, pristanic acid, have been shown to have signaling properties. Both can activate the G-protein coupled receptor GPR40, which is involved in intracellular calcium signaling. It is plausible that other aliphatic aldehydes, including this compound, may have signaling roles, but this remains an area for further investigation.[16][17][18][19][20]

Drug Development

The primary relevance of this compound in drug development is in the context of Refsum disease. Therapeutic strategies for Refsum disease focus on reducing the levels of phytanic acid through dietary restrictions and, in acute cases, plasmapheresis.[5][21][22] There is research into enhancing alternative degradation pathways for phytanic acid, such as omega-oxidation, as a potential therapeutic avenue.[23][24] this compound itself is not a direct therapeutic target; rather, its formation and subsequent conversion are important for understanding the disease's pathophysiology and for diagnostic purposes.

Experimental Protocols

Isolation of Peroxisomes from Mammalian Liver

This protocol is adapted from standard subcellular fractionation techniques to enrich for peroxisomes, which are essential for studying the enzymatic conversion of this compound.[25][26][27][28][29]

Materials:

-

Fresh or frozen liver tissue

-

Homogenization buffer (0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2)

-

Protease inhibitor cocktail

-

OptiPrep™ or Nycodenz density gradient medium

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

Procedure:

-

Mince the liver tissue and wash with ice-cold homogenization buffer.

-

Homogenize the tissue in 4 volumes of ice-cold homogenization buffer containing protease inhibitors using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a crude peroxisomal fraction (CPF) in the pellet, which also contains mitochondria and lysosomes.

-

Resuspend the CPF in a minimal volume of homogenization buffer.

-

Layer the resuspended CPF onto a pre-formed density gradient of OptiPrep™ or Nycodenz.

-

Centrifuge at 100,000 x g for 1-2 hours at 4°C.

-

Carefully collect the enriched peroxisomal fraction, which will be located at a higher density than mitochondria and lysosomes.

-

Assess the purity of the fraction using marker enzymes (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).

Workflow Diagram:

Assay for this compound Dehydrogenase Activity

This is a generalized spectrophotometric assay for aldehyde dehydrogenase activity, adapted for the measurement of this compound conversion.[30][31][32][33][34]

Materials:

-

Isolated peroxisomal fraction

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0)

-

This compound (substrate)

-

NAD+ (cofactor)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer and NAD+ in a cuvette.

-

Add a known amount of the isolated peroxisomal fraction to the cuvette.

-

Initiate the reaction by adding a known concentration of this compound.

-

Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Perform control experiments without the substrate (this compound) or without the enzyme source to account for background rates.

Logical Diagram of the Assay:

Quantification of this compound by GC-MS

This protocol is a conceptual outline based on established methods for quantifying related fatty acids and aldehydes.[14][15][35][36][37]

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standard (e.g., deuterated this compound)

-

Solvents for extraction (e.g., hexane, isopropanol)

-

Derivatizing agent (e.g., PFBBr for pentafluorobenzyl bromide derivatization)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Spike the biological sample with a known amount of the internal standard.

-

Extract the lipids from the sample using an appropriate solvent system.

-

Derivatize the aldehyde group of this compound to a more volatile and stable ester (e.g., a pentafluorobenzyl ester) to improve chromatographic properties and detection sensitivity.

-

Inject the derivatized sample into the GC-MS.

-

Separate the analytes on a suitable GC column.

-

Detect and quantify the derivatized this compound and internal standard using mass spectrometry, typically in selected ion monitoring (SIM) mode for high specificity and sensitivity.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow Diagram:

Conclusion

2,6,10,14-Tetramethylpentadecanal (this compound) is a crucial, albeit transient, intermediate in the peroxisomal α-oxidation of phytanic acid. Its efficient conversion to pristanic acid is vital for preventing the toxic accumulation of phytanic acid. While the core biological function of this compound within this metabolic pathway is well-established, further research is needed to fully characterize the kinetics of the enzymes involved and to explore any potential, as-yet-undiscovered signaling roles. The experimental frameworks provided in this guide offer a starting point for researchers to delve deeper into the biochemistry of this compound and its significance in health and diseases such as Refsum disease.

References

- 1. byjus.com [byjus.com]

- 2. benchchem.com [benchchem.com]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Refsum disease - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 10. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 11. researchgate.net [researchgate.net]

- 12. up.lublin.pl [up.lublin.pl]

- 13. Khan Academy [khanacademy.org]

- 14. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 15. jasem.com.tr [jasem.com.tr]

- 16. tandfonline.com [tandfonline.com]

- 17. biorxiv.org [biorxiv.org]

- 18. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]

- 22. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Refsum Disease Medication: Keratolytics [emedicine.medscape.com]

- 24. m.youtube.com [m.youtube.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]

- 28. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 29. researchgate.net [researchgate.net]

- 30. sciencellonline.com [sciencellonline.com]

- 31. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. sigmaaldrich.com [sigmaaldrich.com]

- 33. cdn.caymanchem.com [cdn.caymanchem.com]

- 34. bioworlde.com [bioworlde.com]

- 35. benchchem.com [benchchem.com]

- 36. researchgate.net [researchgate.net]

- 37. lipidmaps.org [lipidmaps.org]

Pristanal and its Nexus with Refsum Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Refsum disease is a rare, autosomal recessive neurological disorder characterized by the accumulation of phytanic acid in tissues and plasma. This accumulation is a direct result of a deficiency in the peroxisomal alpha-oxidation pathway, specifically a defect in the enzyme phytanoyl-CoA hydroxylase (PHYH) or, less commonly, the PEX7 protein. A key intermediate in the degradation of phytanic acid is pristanal. This technical guide provides a comprehensive overview of the biochemical relationship between pristinal, phytanic acid, and Refsum disease, detailing the metabolic pathways, the analytical methodologies for quantification of key metabolites, and the cellular signaling cascades impacted by the accumulation of phytanic acid. This document is intended to serve as a resource for researchers, scientists, and professionals engaged in the study and development of therapeutics for Refsum disease and other related peroxisomal disorders.

Introduction to Refsum Disease and the Role of Phytanic Acid

Refsum disease, first described by Norwegian neurologist Sigvald Refsum, is a neurocutaneous syndrome with a range of clinical manifestations, including retinitis pigmentosa, anosmia, peripheral polyneuropathy, cerebellar ataxia, and ichthyosis.[1][2][3] The underlying cause of adult Refsum disease is the impaired metabolism of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a branched-chain fatty acid derived exclusively from dietary sources such as ruminant fats, dairy products, and certain fish.[4][5] Due to the presence of a methyl group on the β-carbon, phytanic acid cannot be metabolized through the typical β-oxidation pathway. Instead, it undergoes α-oxidation within the peroxisomes.[5]

The accumulation of phytanic acid is toxic to various cells and tissues, leading to the clinical symptoms of Refsum disease.[6] The cytotoxic effects are believed to be mediated by multiple mechanisms, including the disruption of mitochondrial function, generation of reactive oxygen species (ROS), and deregulation of calcium homeostasis.[7][8][9]

The Alpha-Oxidation Pathway of Phytanic Acid

The catabolism of phytanic acid to pristanic acid occurs via the alpha-oxidation pathway, a multi-step enzymatic process localized within the peroxisomes. Pristanic acid can then be further metabolized through β-oxidation.

The key steps of alpha-oxidation are as follows:

-

Activation of Phytanic Acid: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA.

-

Hydroxylation: Phytanoyl-CoA is hydroxylated by the enzyme phytanoyl-CoA hydroxylase (PHYH) to form 2-hydroxyphytanoyl-CoA. This is the rate-limiting step and the primary site of the enzymatic defect in the majority of Refsum disease cases.[5]

-

Cleavage to this compound: 2-hydroxyphytanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase into This compound and formyl-CoA.

-

Oxidation to Pristanic Acid: this compound is subsequently oxidized by an aldehyde dehydrogenase to form pristanic acid.

-

Further Metabolism: Pristanic acid is then activated to pristanoyl-CoA and can undergo three cycles of peroxisomal β-oxidation.[5]

A deficiency in PHYH leads to the accumulation of phytanoyl-CoA and, consequently, high levels of phytanic acid in the plasma and tissues of Refsum disease patients.

Quantitative Data on Phytanic and Pristanic Acid Levels

The diagnosis of Refsum disease is primarily based on the detection of elevated levels of phytanic acid in the plasma. The following table summarizes the typical concentrations of phytanic and pristanic acid in healthy individuals and patients with Refsum disease.

| Analyte | Healthy Controls (μmol/L) | Refsum Disease Patients (μmol/L) |

| Phytanic Acid | 0 - 33[10] | 992 - 6400[10] |

| Pristanic Acid | Varies with age, typically low | Normal or low[11] |

Note: Plasma phytanic acid concentrations can vary depending on dietary intake.[12] In some atypical cases of Refsum disease, phytanic acid levels may be only marginally elevated or even normal.[13]

Experimental Protocols

Accurate quantification of phytanic and pristanic acid is crucial for the diagnosis and monitoring of Refsum disease. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic Acid Analysis

GC-MS is a gold-standard method for the quantification of phytanic acid in biological samples.[14]

Protocol Outline:

-

Sample Preparation and Hydrolysis: Plasma samples are subjected to hydrolysis to release fatty acids from their esterified forms.

-

Extraction: The hydrolyzed sample is acidified, and fatty acids, including phytanic acid, are extracted using an organic solvent such as hexane.[4]

-

Derivatization: To enhance volatility for GC analysis, the extracted fatty acids are converted to their fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent like BF₃-methanol.[14]

-

GC-MS Analysis: The FAMEs are injected into a gas chromatograph equipped with a capillary column for separation. The eluting compounds are then detected by a mass spectrometer operating in selected ion monitoring (SIM) mode.[14][15]

-

Quantification: The concentration of phytanic acid is determined by comparing the peak area of the phytanic acid methyl ester to that of a deuterated internal standard.[16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phytanic and Pristanic Acid Analysis

LC-MS/MS offers a rapid and sensitive alternative for the simultaneous quantification of phytanic and pristanic acids.[17]

Protocol Outline:

-

Sample Preparation and Hydrolysis: Plasma or serum samples undergo acid hydrolysis to release the fatty acids.[17]

-

Derivatization: The fatty acids are derivatized to improve their chromatographic and mass spectrometric properties. A common method involves the formation of trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[17]

-

LC-MS/MS Analysis: The derivatized fatty acids are separated using ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer. The analysis is performed in positive electrospray ionization and multiple reaction-monitoring (MRM) mode.[17][18]

-

Quantification: A five-point calibration curve is used for quantification, with normalization against deuterated internal standards.[17]

Phytanoyl-CoA Hydroxylase (PHYH) Activity Assay

Measuring the enzymatic activity of PHYH is essential for confirming the diagnosis of Refsum disease, especially in cases with ambiguous genetic findings.

Protocol Outline:

-

Substrate Synthesis: Phytanoyl-CoA is synthesized and used as the substrate for the enzyme assay.[19][20]

-

Enzyme Source: The assay can be performed using human liver homogenates or cell lysates from cultured fibroblasts.[21]

-

Reaction Conditions: The reaction mixture contains the enzyme source, synthesized phytanoyl-CoA, and the necessary cofactors: Fe²⁺, 2-oxoglutarate, and ascorbate.[21]

-

Product Detection: The formation of the product, 2-hydroxyphytanoyl-CoA, is monitored over time. This can be achieved using techniques such as NMR and mass spectrometry.[19][20]

-

Activity Calculation: The enzyme activity is calculated based on the rate of product formation.

Signaling Pathways and Cellular Pathophysiology

The accumulation of phytanic acid in Refsum disease leads to cellular dysfunction through the modulation of various signaling pathways.

GPR40 Signaling Pathway

Phytanic acid has been shown to activate the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][7] Activation of GPR40 by phytanic acid leads to an increase in intracellular calcium levels, which is believed to contribute to the cellular toxicity observed in Refsum disease.[1][7]

PPAR Signaling Pathway

Phytanic acid is also a natural ligand and activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[2][22] PPARs are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The activation of PPARα by phytanic acid can influence the expression of genes encoding for enzymes involved in β-oxidation.[22][23]

References

- 1. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. benchchem.com [benchchem.com]

- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Refsum disease marker phytanic acid, a branched chain fatty acid, affects Ca2+ homeostasis and mitochondria, and reduces cell viability in rat hippocampal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The significance of plasma phytanic acid levels in adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]

- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders. | Sigma-Aldrich [sigmaaldrich.com]

- 19. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Characterization of phytanoyl-Coenzyme A hydroxylase in human liver and activity measurements in patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Pristane: A Technical Guide to its Discovery, History, and Application in Autoimmune Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pristane (2,6,10,14-tetramethylpentadecane) is a naturally occurring saturated isoprenoid alkane that has become an indispensable tool in biomedical research.[1] While the user's query specified "Pristanal," the overwhelming body of scientific literature points to "Pristane" as the agent used for inducing experimental autoimmune models. This guide will proceed under the assumption that "Pristane" is the compound of interest. Initially identified in shark liver oil, its journey from a simple hydrocarbon to a potent immunological adjuvant has provided profound insights into the pathogenesis of systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA).[1][2]

This document provides a comprehensive technical overview of the discovery and history of pristane research. It details the key experimental protocols for its use in inducing animal models of autoimmunity, summarizes critical quantitative data, and illustrates the complex signaling pathways it modulates. The content is specifically tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used experimental model.

Discovery and History of Pristane Research

The history of pristane research is marked by a transition from natural product chemistry to its establishment as a cornerstone of experimental immunology.

-

Initial Isolation and Characterization: The name "pristane" is derived from the Latin pristis, meaning "shark," as it was first isolated from the unsaponifiable fraction of shark liver oil in the early 20th century.[1][3] Early work by Tsujimoto in 1932 was pivotal in its initial identification.[3] Subsequent research confirmed its structure as the C19 isoprenoid alkane, 2,6,10,14-tetramethylpentadecane.[3][4] It was also found in other natural sources, including mineral oil, bird stomach oil, and some foods.[1][5]

-

Early Applications: Before its immunological properties were recognized, pristane was used commercially as a lubricant, an anti-corrosion agent, and in transformer oil.[1][3] In the fields of geology and environmental science, pristane serves as a crucial biomarker for characterizing the origins of petroleum hydrocarbons.[1]

-

A Shift to Immunology: A significant turning point came in the 1960s when it was discovered that intraperitoneal administration of pristane could induce plasmacytomas (plasma cell tumors) in mice.[3] This led to its widespread use as an adjuvant for the production of monoclonal antibodies in mouse ascites, a role it fulfilled for many years.[3][6]

-

The Dawn of Autoimmune Models: In the late 1980s and early 1990s, researchers observed that a single injection of pristane could induce a potent and chronic inflammatory response.[2] This seminal discovery led to the development of two of the most important animal models for studying autoimmunity:

-

Pristane-Induced Arthritis (PIA): In susceptible rat strains, such as the Dark Agouti (DA) rat, pristane was found to induce a chronic, relapsing, erosive arthritis with many features resembling human rheumatoid arthritis.[2][7]

-

Pristane-Induced Lupus (PIL): In various non-autoimmune prone mouse strains (e.g., BALB/c, C57BL/6), a single intraperitoneal injection of pristane was shown to induce a lupus-like syndrome.[2][8][9] This model is characterized by the production of a broad range of autoantibodies clinically relevant to SLE, such as anti-dsDNA, anti-Sm, and anti-nRNP, and the development of immune complex-mediated glomerulonephritis.[8][9]

-

Physicochemical Properties of Pristane

Pristane is a transparent, oily liquid that is chemically stable and relatively inert under standard laboratory conditions.[4] Its non-polar, hydrophobic nature is fundamental to its biological activity as an inflammatory agent.[4]

| Property | Value | Reference |

| IUPAC Name | 2,6,10,14-Tetramethylpentadecane | [1][3] |

| CAS Number | 1921-70-6 | [3] |

| Chemical Formula | C₁₉H₄₀ | [1][3] |

| Molar Mass | 268.529 g·mol⁻¹ | [1][3] |

| Appearance | Colorless, transparent oily liquid | [1][4] |

| Density | ~0.783 g/mL at 20 °C | [1][10] |

| Boiling Point | 296 °C (565 °F) | [1][3] |

| Melting Point | -100 °C (-148 °F) | [1] |

| Solubility | Immiscible with water; Soluble in diethyl ether, benzene, chloroform, carbon tetrachloride | [1][3] |

| Refractive Index | ~1.438 at 20 °C | [1][3] |

Core Signaling Pathways in Pristane-Induced Autoimmunity

The induction of autoimmunity by pristane is a complex process initiated by a sterile inflammatory response that critically involves the innate immune system, leading to the breakdown of self-tolerance and activation of the adaptive immune system.

A central mechanism in pristane-induced lupus is the overproduction of type I interferons (IFN-α/β), a key feature also seen in human SLE.[9] This response is predominantly driven by the activation of Toll-like receptor 7 (TLR7).[8][9] Pristane administration causes cell stress and apoptosis in the peritoneal cavity, leading to the release of endogenous nucleic acids.[5] These self-RNA molecules, particularly those within small nuclear ribonucleoprotein (snRNP) complexes, act as ligands for TLR7 in endosomes of innate immune cells like inflammatory monocytes and plasmacytoid dendritic cells.[9][11] TLR7 activation triggers a MyD88-dependent signaling cascade, culminating in the activation of the transcription factor IRF7 and the robust production of IFN-α and IFN-β.[9]

Pristane administration also induces significant oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent damage to cellular components, including DNA.[12][13][14] The accumulation of oxidized DNA, such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG), in the cytoplasm of cells can activate the cGAS-STING pathway, an alternative but crucial route for type I interferon production.[12][15] Cytosolic DNA is sensed by cyclic GMP-AMP synthase (cGAS), which synthesizes the second messenger cGAMP.[12] cGAMP then binds to and activates the stimulator of interferon genes (STING) protein on the endoplasmic reticulum, leading to the phosphorylation of IRF3 via TBK1 and subsequent transcription of IFN-β.[12][15]

Experimental Protocols and Methodologies

The following protocols are standardized methods derived from multiple studies and are crucial for ensuring reproducibility.

The workflow for a typical PIL study involves induction, a period of disease development, and subsequent analysis of various autoimmune and inflammatory parameters.

This protocol describes the standard method for inducing a lupus-like disease using a single intraperitoneal injection of pristane.[8][16]

-

Materials:

-

Female BALB/c mice (8-10 weeks old).[8]

-

Pristane (2,6,10,14-tetramethylpentadecane), sterile.

-

Sterile phosphate-buffered saline (PBS) for control group.

-

1 mL syringes with 25-27 gauge needles.

-

-

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse in the experimental group.[8][16]

-

Administer a single i.p. injection of 0.5 mL of sterile PBS to each mouse in the control group.

-

Monitor mice for signs of disease, including weight loss, hair loss, and development of ascites.

-

Collect serum samples periodically (e.g., monthly) via tail or submandibular bleed to monitor autoantibody production.

-

Euthanize mice at the desired experimental endpoint (typically 4-8 months post-injection) for terminal blood collection and tissue harvesting (kidneys, spleen).[5]

-

This protocol is used to induce a chronic, relapsing arthritis model.[2][7][17]

-

Materials:

-

Procedure:

-

Administer a single intradermal injection of 100-150 µL of pristane at the base of the tail.[2][18]

-

Begin monitoring for signs of arthritis approximately 7-10 days post-injection.

-

Assess arthritis severity using a semi-quantitative scoring system. Each limb is graded on a scale of 0-4 based on the degree of erythema and swelling of the joints.[2] The maximum score per animal is typically 16 (or higher on more granular scales).[2][7]

-

Monitor disease progression, which is often characterized by a chronic and relapsing-remitting course.

-

This is a general method for measuring serum autoantibody levels.[8]

-

Procedure:

-

Coat 96-well ELISA plates with the target autoantigen (e.g., dsDNA, Sm, RNP) and incubate overnight at 4°C.

-

Wash plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

-

Add serially diluted serum samples from experimental and control mice to the wells and incubate for 1-2 hours at room temperature.

-

Wash the wells three times.[8]

-

Add an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG) and incubate for 1 hour at room temperature.[8]

-

Wash the wells three times.[8]

-

Add a TMB substrate solution and incubate in the dark until sufficient color develops.[8]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[8]

-

Read the absorbance at 450 nm using a microplate reader. Quantify autoantibody levels by comparing absorbance values to a standard curve.[8]

-

This protocol is for the evaluation of kidney pathology, a key feature of severe lupus.[8]

-

Procedure:

-

At the experimental endpoint, euthanize mice and perfuse with PBS to remove blood.

-

Excise the kidneys and fix them in 10% neutral buffered formalin for 24 hours.[8]

-

Embed the fixed kidneys in paraffin and section them at 4-5 µm thickness using a microtome.[8]

-

Mount the sections on glass slides.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess overall morphology and cellular infiltration, and with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and assess for pathological changes like mesangial expansion and immune complex deposition.[8]

-

Evaluate slides under a microscope and score for glomerulonephritis severity based on established criteria.

-

Quantitative Data in Pristane Research

The following tables summarize typical quantitative data obtained from pristane-induced autoimmune models.

Table 1: Characteristics of Pristane-Induced Arthritis in DA Rats

| Parameter | Typical Value / Observation | Reference |

|---|---|---|

| Incidence | >99% | [7][17] |

| Mean Day of Onset | 11.8 ± 2.0 days | [7][17] |

| Mean Day of Max. Severity | 20.3 ± 5.1 days | [7][17] |

| Max. Clinical Score (0-60 scale) | 34.2 ± 11 | [7] |

| Frequency of Chronic Arthritis | 86% (approaches 100% in long-term studies) | [7][17] |

| Pathology | T-cell dependent, erosive destruction of cartilage/bone |[2][19] |

Table 2: Autoantibody Production in Pristane-Induced Lupus (BALB/c Mice)

| Autoantibody Specificity | Time of Appearance (Post-Injection) | Peak Titers | Reference |

|---|---|---|---|

| Anti-nRNP/Sm | 2 - 4 months | High | [8][9] |

| Anti-Su | 2 - 4 months | High | [9] |

| Anti-dsDNA (IgG) | 4 - 6 months | Moderate to High | [8][9][20] |

| Anti-Histones | 1 - 2 months | High | [16] |

| Total IgG | Gradually increases from 1 month | Significantly elevated |[16][21] |

Table 3: Cytokine and Chemokine Dysregulation in Pristane-Induced Lupus Models

| Cytokine/Chemokine | Change in Expression | Role in Pathogenesis | Reference |

|---|---|---|---|

| IFN-α / IFN-β (Type I IFN) | Significantly Elevated | Central driver of autoimmunity, B-cell activation | [5][9] |

| IL-6 | Significantly Elevated | Pro-inflammatory, promotes B-cell differentiation | [5][16][22] |

| TNF-α | Significantly Elevated | Pro-inflammatory, contributes to tissue damage | [5][22] |

| IL-17A | Significantly Elevated | Pro-inflammatory, involved in nephritis and arthritis | [5][16][22] |

| IL-1β | Significantly Elevated | Pro-inflammatory | [5] |

| CCL2 (MCP-1) | Significantly Elevated | Monocyte recruitment | [5][16] |

| CXCL10 (IP-10) | Significantly Elevated | IFN-inducible, chemoattractant for T-cells |[5] |

Conclusion

From its origins as a substance isolated from shark liver, pristane has evolved into a powerful and versatile tool for modeling complex human autoimmune diseases.[1][3] The Pristane-Induced Lupus and Arthritis models have been instrumental in dissecting the intricate cellular and molecular mechanisms that lead to a break in self-tolerance.[2][9][23] Research using pristane has underscored the critical role of environmental triggers, innate immune signaling via TLR7 and STING, and the pathogenic consequences of a sustained type I interferon signature.[9][12] These models continue to provide an invaluable platform for understanding disease pathogenesis and for the preclinical evaluation of novel therapeutic agents aimed at treating Systemic Lupus Erythematosus, Rheumatoid Arthritis, and related autoimmune disorders.

References

- 1. Pristane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Pristane [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

- 9. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Maintenance of autoantibody production in pristane-induced murine lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative DNA Damage Accelerates Skin Inflammation in Pristane-Induced Lupus Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidative stress and immune complexes: Pathogenic mechanisms in pristane induced murine model of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. Oxidative DNA Damage Accelerates Skin Inflammation in Pristane-induced Lupus Model - ACR Meeting Abstracts [acrabstracts.org]

- 16. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]

- 17. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Animal model for Rheumatoid Arthritis: Pristane induced arthritis in rat - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 20. mdpi.com [mdpi.com]

- 21. Serum Autoantibodies in Pristane Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Endogenous interleukin (IL)-17A promotes pristane-induced systemic autoimmunity and lupus nephritis induced by pristane - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

Pristanal as a Potential Biomarker for Metabolic Disorders: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapies. This technical guide explores the potential of pristanal, an intermediate in the alpha-oxidation of phytanic acid, as a biomarker for metabolic disorders. While direct evidence for this compound's role is currently limited, its position within a key lipid metabolic pathway warrants investigation. This document provides a comprehensive overview of the alpha-oxidation pathway, the roles of associated metabolites, analytical methodologies for their quantification, and the potential signaling pathways involved.

Introduction to this compound and the Alpha-Oxidation Pathway

This compound is a transient aldehyde intermediate in the peroxisomal alpha-oxidation of phytanic acid, a branched-chain fatty acid derived from dietary sources such as dairy products and ruminant fats.[1][2][3][4] Due to its methyl group at the β-carbon, phytanic acid cannot be metabolized through the more common beta-oxidation pathway.[3][5][6] Instead, it undergoes alpha-oxidation, a process that removes a single carbon from the carboxyl end.[5] This pathway is critical for preventing the accumulation of phytanic acid, which can lead to severe neurological damage, as seen in Refsum's disease, an inherited metabolic disorder.[1][5][6]

The alpha-oxidation of phytanic acid to pristanic acid occurs in the peroxisomes and involves a series of enzymatic steps.[1][2][5] The resulting pristanic acid can then enter the beta-oxidation pathway for further metabolism.[1][5]

The Alpha-Oxidation Pathway of Phytanic Acid

The conversion of phytanic acid to pristanic acid is a multi-step enzymatic process:

-

Activation: Phytanic acid is first activated to phytanoyl-CoA.[1][5]

-

Hydroxylation: Phytanoyl-CoA is then hydroxylated to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[1][5]

-

Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into This compound and formyl-CoA.[1][5][7]

-

Oxidation: this compound is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[1][5][7]

This pathway is essential for the detoxification of phytanic acid. Deficiencies in the enzymes involved in this pathway lead to the accumulation of phytanic acid and are associated with several peroxisomal disorders.[1][8]

This compound and its Metabolites as Biomarkers

While this compound itself has not been extensively studied as a biomarker for common metabolic disorders, its precursor, phytanic acid, and its product, pristanic acid, have established roles as biomarkers for certain inherited peroxisomal disorders.[8][9][10]

Phytanic Acid and Pristanic Acid in Peroxisomal Disorders

Elevated levels of phytanic acid are the hallmark of Refsum disease.[1] In other peroxisomal biogenesis disorders, such as Zellweger syndrome, both phytanic acid and pristanic acid accumulate in plasma.[8] The ratio of pristanic acid to phytanic acid can be a useful diagnostic marker to differentiate between various peroxisomal disorders.[10]

| Disorder | Phytanic Acid Level | Pristanic Acid Level | Pristanic Acid / Phytanic Acid Ratio |

| Healthy Controls | Normal | Normal | Normal |

| Refsum Disease | Highly Elevated | Normal to Low | Very Low |

| Zellweger Syndrome | Elevated | Elevated | Variable |

| Bifunctional Protein Deficiency | Secondarily Elevated | Highly Elevated | Markedly Increased |

Table 1. Plasma Levels of Phytanic and Pristanic Acid in Peroxisomal Disorders.[1][8][10]

Potential of this compound as a Biomarker for Metabolic Disorders

The direct measurement of this compound as a biomarker for metabolic disorders like obesity and type 2 diabetes is an unexplored area. However, several factors suggest its potential relevance:

-

Link to Lipid Metabolism: The alpha-oxidation pathway is intrinsically linked to lipid metabolism. Dysregulation of lipid metabolism is a cornerstone of metabolic syndrome.

-

Aldehydes and Oxidative Stress: Aldehydes are reactive molecules that can be generated during oxidative stress, a condition implicated in the pathogenesis of metabolic disorders.[11] The measurement of various aldehydes is an area of active research for biomarker discovery.[11][12]

Challenges in using this compound as a biomarker include its inherent instability and reactivity as an aldehyde, which can make accurate quantification in biological samples difficult.[11][12]

Signaling Pathways

Phytanic acid and pristanic acid have been shown to act as signaling molecules, primarily through their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.

Experimental Protocols

Accurate quantification of this compound and its related metabolites is essential for research and clinical applications. Due to the instability of aldehydes, derivatization is often required prior to analysis.[11][12] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[9][13][14][15][16]

General Workflow for Aldehyde Measurement

The measurement of aldehydes in biological fluids typically involves several key steps:

Detailed Protocol for GC-MS Analysis of Phytanic and Pristanic Acid

This protocol is adapted from established methods for the analysis of very-long-chain fatty acids.[9]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution containing deuterated phytanic and pristanic acids.

-

Perform acid and base hydrolysis to release the fatty acids from lipids.

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the fatty acids into their more volatile and detectable ester forms.

-

Incubate at an elevated temperature to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature gradient to separate the different fatty acid esters.

-

Detect the eluting compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

-

-

Quantification:

-

Calculate the concentration of phytanic and pristanic acid by comparing the peak areas of the endogenous compounds to those of their respective deuterated internal standards.

-

Detailed Protocol for LC-MS/MS Analysis of Phytanic and Pristanic Acid

This protocol is based on modern, rapid UPLC-MS/MS methods.[14][15][16][17]

-

Sample Preparation:

-

To a small volume of plasma (e.g., 20 µL), add an internal standard solution.

-

Perform hydrolysis to liberate the fatty acids.

-

Extract the fatty acids using a liquid-liquid or solid-phase extraction method.

-

-

Derivatization:

-

Derivatize the extracted fatty acids to improve their chromatographic and mass spectrometric properties. A variety of derivatizing agents can be used to introduce a charged moiety, enhancing ionization efficiency.[16]

-

-

LC-MS/MS Analysis:

-

Separate the derivatized fatty acids using ultra-high-performance liquid chromatography (UPLC) on a reversed-phase column (e.g., C8 or C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).

-

Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Quantify the analytes by constructing a calibration curve using standards of known concentrations and normalizing to the internal standard.

-

| Parameter | GC-MS | LC-MS/MS |

| Sample Volume | Typically 100-200 µL | As low as 10-20 µL |

| Analysis Time | Longer (tens of minutes per sample) | Shorter (minutes per sample) |

| Derivatization | Required for volatility | Often required for ionization efficiency |

| Sensitivity | High | Very High |

| Specificity | High | Very High |

Table 2. Comparison of GC-MS and LC-MS/MS for Phytanic and Pristanic Acid Analysis.

Future Directions and Conclusion

The role of this compound as a biomarker for common metabolic disorders remains a nascent field of research. While its precursor and product are well-established markers for rare peroxisomal diseases, further investigation is needed to determine if this compound itself, or the flux through the alpha-oxidation pathway, is altered in conditions such as obesity and type 2 diabetes.

Future research should focus on:

-

Developing and validating sensitive and robust analytical methods for the routine quantification of this compound in human plasma.

-

Conducting large-scale cohort studies to assess the association between plasma this compound levels and the prevalence and incidence of metabolic disorders.

-

Investigating the potential signaling roles of this compound and its impact on cellular metabolism.

References

- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Resolution of the phytanic acid alpha-oxidation pathway: identification of this compound as product of the decarboxylation of 2-hydroxyphytanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of very long-chain fatty acids, phytanic and pristanic acid in plasma and cultured fibroblasts by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Subcellular Localization of Pristanal Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of pristanal metabolism, a critical pathway in the breakdown of the branched-chain fatty acid, phytanic acid. Understanding the precise cellular compartments where these metabolic processes occur is essential for elucidating disease mechanisms, such as Refsum disease, and for the development of targeted therapeutic interventions.

Core Concepts: The Metabolic Fate of this compound

This compound is a key intermediate in the α-oxidation of phytanic acid, a dietary branched-chain fatty acid that cannot be metabolized by the standard β-oxidation pathway due to its methyl group at the β-carbon. The conversion of phytanic acid to pristanic acid, via this compound, allows it to enter the β-oxidation pathway. The subcellular organization of this process is crucial for its proper function.

The complete α-oxidation of phytanic acid, including the oxidation of this compound to pristanic acid, is now understood to occur exclusively within peroxisomes in human cells.[1][2][3] Subsequently, the resulting pristanic acid undergoes β-oxidation, a process that is initiated in the peroxisomes and completed in the mitochondria .[4][5][6][7]

Quantitative Data on Enzyme Distribution

The distribution of the enzymatic activity responsible for phytanic acid α-oxidation across different subcellular compartments underscores the central role of peroxisomes. The following table summarizes the specific activity of phytanic acid oxidation in subcellular fractions isolated from human fibroblasts.

| Subcellular Fraction | Specific Activity (pmol/h per mg protein) in Control Fibroblasts | Specific Activity (pmol/h per mg protein) in Refsum Disease Fibroblasts |

| Peroxisomes | 37.1 ± 2.65[2] | Not detectable[2] |

| Mitochondria | 1.9 ± 0.3[2] | 2.04 ± 0.7[2] |

| Endoplasmic Reticulum | 0.4 ± 0.07[2] | 0.43 ± 0.2[2] |

Table 1: Specific activity of phytanic acid α-oxidation in subcellular fractions of human fibroblasts. Data from Herndon et al. demonstrates the primary localization of this pathway in peroxisomes and its deficiency in Refsum disease.[2]

Experimental Protocols

Subcellular Fractionation for Peroxisome and Mitochondria Isolation

This protocol describes the isolation of peroxisomal and mitochondrial fractions from cultured human fibroblasts or liver tissue by differential and density gradient centrifugation.

Materials:

-

Homogenization Buffer: 0.25 M sucrose, 10 mM MOPS-KOH (pH 7.2), 1 mM EDTA, 1 mM dithiothreitol (DTT), and protease inhibitors.

-

Nycodenz or Percoll gradient solutions (e.g., 20%, 25%, 30%, 38% v/v in homogenization buffer).

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors.

Procedure:

-

Cell Lysis: Harvest cultured fibroblasts or finely mince fresh liver tissue. Wash the cells or tissue mince with ice-cold phosphate-buffered saline (PBS). Resuspend the pellet in ice-cold homogenization buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with 10-15 gentle strokes on ice.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-